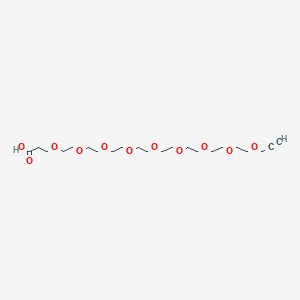

Propargyl-PEG9-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H40O11 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C22H40O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24) |

InChI Key |

HWLRFSSDXOQYHP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG9-acid as a Linker

Introduction

Propargyl-PEG9-acid is a heterobifunctional linker molecule that has become an essential tool in modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] It is not a therapeutic agent itself, but rather a chemical bridge designed to covalently connect two different molecules with high precision and efficiency.[1] Its utility is derived from a unique tripartite structure: a terminal propargyl group for "click chemistry," a terminal carboxylic acid for amine coupling, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer that confers beneficial physicochemical properties.[1] This guide provides a comprehensive overview of the chemical mechanisms by which this compound functions, its applications in drug development, and detailed protocols for its use.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The functionality of this compound as a linker is based on a sequential, two-step conjugation process that leverages two distinct and highly efficient chemical reactions. This allows for the controlled and directional assembly of complex biomolecular constructs.

-

Step 1: Amine Coupling via Activated Carboxylic Acid : The process begins with the carboxylic acid terminus. This group is not inherently reactive towards amines but can be readily activated, most commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This reaction converts the carboxylic acid into a highly reactive NHS ester. This amine-reactive intermediate then readily couples with primary amine groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable and permanent amide bond.

-

Step 2: Bioorthogonal Click Chemistry : Once the first molecule is attached via the amide bond, the propargyl group at the other end of the linker becomes available for the second conjugation step. The propargyl group is a terminal alkyne, which is one of the key components of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry". This reaction creates a stable triazole linkage with a molecule containing a complementary azide (B81097) (N₃) functional group. The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions and does not interfere with most functional groups found in biological systems.

The Pivotal Role of the PEG9 Spacer

The polyethylene glycol (PEG) spacer is a critical component that significantly influences the properties of the final conjugate. The nine repeating ethylene (B1197577) glycol units in this compound provide a unique combination of advantages.

-

Hydrophilicity : The PEG chain is highly hydrophilic, which helps to improve the aqueous solubility of the entire conjugate. This is particularly valuable when working with hydrophobic drugs or proteins that are prone to aggregation.

-

Flexibility and Spacing : The inherent flexibility of the PEG chain acts as a spacer, providing optimal distance and minimizing steric hindrance between the two conjugated molecules. This can be crucial for maintaining the biological activity of both components.

-

Biocompatibility and Pharmacokinetics : PEGylation is a well-established strategy in drug development to improve the pharmacokinetic profile of therapeutic agents. The PEG spacer can increase the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance. It can also shield the conjugate from the immune system, reducing the risk of adverse immune reactions.

The length of the PEG chain is a key design parameter. While longer PEG chains can further enhance solubility and half-life, they can sometimes reduce the potency of a conjugated drug. The PEG9 length often represents a balance, providing significant benefits without excessive steric bulk.

Quantitative Data Summary

The selection of a linker is a critical design choice in drug development. The length of the PEG chain directly impacts the physicochemical properties of the linker and the pharmacological properties of the final conjugate.

| Property | Propargyl-PEG3-acid | Propargyl-PEG5-acid | Propargyl-PEG7-acid | Propargyl-PEG8-acid |

| Molecular Weight ( g/mol ) | 217.22 | 305.32 | 393.43 | 437.48 |

| Linker Length (Å) | ~15.1 | ~22.5 | ~29.9 | ~33.6 |

| Hydrophilicity | Moderate | High | Very High | Very High |

| Table 1: Comparison of physicochemical properties of Propargyl-PEG-acid linkers with varying PEG chain lengths. Data is representative and sourced from typical supplier specifications. |

| ADC Performance Metric | Effect of Longer PEG Linker | Rationale |

| In Vitro Cytotoxicity (IC₅₀) | May Increase (Reduced Potency) | Longer linkers can sometimes hinder the interaction of the drug payload with its intracellular target. |

| In Vivo Half-Life (t₁/₂) | Generally Increases | The larger hydrodynamic size of the ADC reduces renal clearance, prolonging circulation time. |

| Maximum Tolerated Dose (MTD) | Generally Increases | Improved solubility and pharmacokinetic profile can lead to better tolerability and reduced off-target toxicity. |

| In Vivo Efficacy | Often Improves | Enhanced circulation and tumor accumulation can lead to better overall anti-tumor activity, despite potentially lower in vitro potency. |

| Table 2: General impact of increasing PEG linker length on the performance of an Antibody-Drug Conjugate (ADC). |

Applications in Drug Development

The unique properties of this compound make it highly suitable for building complex therapeutic modalities that require precise assembly.

-

Antibody-Drug Conjugates (ADCs) : In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen. The workflow involves first functionalizing the antibody with the linker via its carboxylic acid, followed by attaching an azide-modified drug using click chemistry. The PEG9 spacer enhances the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.

-

PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical determinant of PROTAC efficacy, as it must span the distance between the two proteins to facilitate the formation of a stable ternary complex. The flexibility and length of the PEG9 spacer are often ideal for achieving the correct orientation for efficient protein degradation.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving Propargyl-PEG-acid linkers.

Protocol 1: Amine Coupling to a Protein/Antibody

This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to a primary amine-containing biomolecule.

-

Reagent Preparation :

-

Protein Solution : Prepare the antibody or protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or MES buffer at pH 6.0.

-

Linker Stock : Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

-

Activator Stocks : Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold, high-purity water.

-

-

Linker Activation :

-

In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of Sulfo-NHS.

-

Incubate the mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG9-NHS ester.

-

-

Conjugation Reaction :

-

Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker relative to the protein is a common starting point. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification :

-

Remove unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate buffer (e.g., PBS).

-

Characterize the resulting propargyl-functionalized protein using methods like mass spectrometry to confirm conjugation.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized biomolecule to an azide-containing molecule.

-

Reagent Preparation :

-

Propargyl-Biomolecule : The purified product from Protocol 1 in a suitable buffer (e.g., PBS).

-

Azide-Payload : Dissolve the azide-containing molecule (e.g., a drug) in DMSO.

-

Catalyst/Ligand : Prepare a stock solution of Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water) and a copper-chelating ligand like THPTA.

-

Reducing Agent : Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 50 mM in water). It must be made fresh as it is prone to oxidation.

-

-

Click Reaction :

-

In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-payload (a common starting point is to use 1.1 equivalents of the azide relative to the alkyne).

-

Add the CuSO₄ solution to the mixture. A typical catalyst concentration is 1-5 mol%. A ligand like THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents or a final concentration of 1-5 mM).

-

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress if possible using an appropriate analytical technique.

-

-

Purification :

-

Once the reaction is complete, excess reagents can be removed. A copper-chelating agent like EDTA can be added to quench the catalyst.

-

Purify the final bioconjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), to separate the final product from unreacted components.

-

This compound is a versatile and powerful heterobifunctional linker whose mechanism of action relies on a robust, two-step orthogonal conjugation strategy. The combination of stable amide bond formation and highly efficient click chemistry provides a reliable method for constructing complex bioconjugates. The integral PEG9 spacer further enhances the utility of this linker by imparting favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles. For researchers and drug developers, a thorough understanding of this linker's mechanism, properties, and experimental protocols is crucial for the rational design and synthesis of next-generation therapeutics.

References

A Technical Guide to the Solubility and Stability of Propargyl-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG9-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise connection of molecules.[2][3] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the resulting conjugates.[4][] This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presentation.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1613752-50-3 |

| Molecular Formula | C22H40O11 |

| Molecular Weight | 480.55 g/mol |

| Appearance | Yellowish liquid or solid |

| Purity | >96% |

| Storage Temperature | -20°C for long-term storage |

Solubility Profile

The solubility of this compound is a critical factor in its application. The long, hydrophilic PEG chain generally imparts good aqueous solubility, while the terminal carboxylic acid's ionization state significantly influences solubility in aqueous buffers.

| Solvent | Solubility | Remarks |

| Water (pH < 5) | Moderate | The carboxylic acid is protonated, which can reduce solubility. |

| Aqueous Buffers (pH > 7) | High | The carboxylic acid is deprotonated to the more soluble carboxylate form. This is the recommended starting point for aqueous solutions. |

| DMSO, DMF | High | Excellent for creating concentrated stock solutions. Can be used as a co-solvent with aqueous buffers. |

| Methanol, Ethanol | High | Good solubility for the linker itself. The solubility of conjugates will depend on the attached molecule. |

While the PEG linker enhances hydrophilicity, the overall solubility of a this compound conjugate is determined by the combined properties of the linker and the attached molecule. If a conjugate exhibits poor aqueous solubility, it is likely due to the hydrophobic nature of the conjugated molecule.

Experimental Protocol: Determining Aqueous Solubility (Qualitative)

-

Preparation: Weigh a small, known amount of this compound or its conjugate into a clear vial.

-

Solvent Addition: Add a measured volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a starting concentration (e.g., 1 mg/mL).

-

Dissolution: Vortex or sonicate the mixture at room temperature for a set period (e.g., 10-15 minutes).

-

Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.

-

Titration: If the compound dissolves completely, incrementally add more of the compound until precipitation is observed. If it does not dissolve, incrementally add more solvent until the solution is clear.

-

Quantification: Calculate the approximate solubility based on the amount of compound dissolved in the final volume of the solvent.

Experimental Protocol: Co-Solvent Method for Solubilizing Hydrophobic Conjugates

This method is useful when the conjugate has poor aqueous solubility.

-

Weigh the Conjugate: Accurately weigh the desired amount of the conjugate into a microcentrifuge tube.

-

Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the tube to completely dissolve the conjugate, creating a concentrated stock solution (e.g., 20-100 mg/mL).

-

Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of the final aqueous buffer (e.g., PBS, pH 7.4).

-

Slow Addition: While gently vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise. It is critical to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.

-

Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.

References

A Technical Guide to the Role of Heterobifunctional Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional linkers are advanced chemical reagents that serve as molecular bridges to covalently connect two different biomolecules with high specificity.[1] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[2] This intrinsic asymmetry is the cornerstone of their utility, enabling controlled, sequential reactions that minimize the formation of unwanted polymers and self-conjugates.[2][3] This precision is critical in numerous applications, from developing antibody-drug conjugates (ADCs) for targeted cancer therapy to immobilizing enzymes for biosensors and probing complex protein-protein interactions.[1]

Core Concepts: Structure and Mechanism

A heterobifunctional linker is fundamentally composed of three parts: two different reactive functional groups and a spacer arm that connects them. The spacer's length and chemical properties (e.g., hydrophilicity) can be tailored to control the distance and orientation between the conjugated molecules.

The primary advantage of these linkers is their capacity for two-step conjugation workflows. This sequential approach allows for the specific modification of one biomolecule, purification to remove excess linker, and subsequent reaction with a second biomolecule. This controlled process is essential for creating well-defined bioconjugates with a specific stoichiometry, a critical factor in therapeutic applications like ADCs where the drug-to-antibody ratio (DAR) must be precisely controlled.

References

Harnessing the Bridge: An In-depth Technical Guide to PROTAC Linker Function and Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing its biological activity, selectivity, and drug-like properties.[5] This guide provides a comprehensive overview of the PROTAC linker, its multifaceted functions, design principles, and the experimental protocols used for its optimization.

The Core Function: Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker's role in this process is paramount. It must bridge the two proteins in a specific orientation that allows the E3 ligase to efficiently transfer ubiquitin to the target protein. This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome.

The characteristics of the linker—its length, composition, and attachment points—directly dictate the geometry and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and longevity of the ternary complex, leading to more efficient degradation.

Linker Design Principles: A Multifactorial Optimization

The rational design of a PROTAC linker involves a careful balancing act of several interconnected parameters. Historically, linker design has been largely empirical, often requiring the synthesis of extensive libraries to find an optimal candidate. However, a deeper understanding of structure-activity relationships (SARs) and the increasing use of computational modeling are paving the way for more rational design strategies.

The length of the linker is one of the most critical parameters to optimize.

-

Too short: A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting ternary complex formation.

-

Too long: Conversely, an excessively long linker can lead to a highly flexible and unstable ternary complex, resulting in inefficient ubiquitination. It can also introduce an entropic penalty upon binding, reducing complex stability.

An optimal "sweet spot" for linker length often exists for a given POI-E3 ligase pair, which must be determined empirically.

The chemical makeup of the linker influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility.

-

Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers provide conformational flexibility, which can increase the probability of forming a productive ternary complex. PEG units, in particular, can enhance solubility and permeability by allowing the PROTAC to adopt folded conformations that shield its polar surface area.

-

Rigid Linkers (e.g., Alkynes, Phenyl Rings, Heterocycles): Incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can reduce the entropic penalty of ternary complex formation. This conformational restriction can lead to more defined binding modes and potentially improved selectivity.

-

"Clickable" Linkers: The use of motifs like triazoles, formed via copper-catalyzed click chemistry, has streamlined the synthesis of PROTAC libraries. This approach allows for the rapid and efficient joining of POI and E3 ligase ligands with various linker lengths and compositions.

The points at which the linker connects to the POI and E3 ligase ligands are also crucial for successful PROTAC design. The "exit vector" from the ligand-binding pocket significantly influences the relative orientation of the two proteins within the ternary complex. The linker should be attached at a solvent-exposed position on each ligand to avoid disrupting the key binding interactions required for affinity.

Quantitative Impact of Linker Length on Degradation

The optimization of linker length is a critical step in PROTAC development. As the following tables illustrate, even minor changes in length can have a profound impact on degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| PROTAC A | PEG | 12 | > 5000 | < 20 |

| PROTAC B | PEG | 15 | 50 | > 95 |

| PROTAC C | PEG | 18 | 250 | 85 |

| PROTAC D | PEG | 21 | 1500 | 60 |

Data is illustrative and compiled from principles discussed in cited literature.

Table 2: Impact of Linker Length on ERα Degradation (VHL-based PROTACs)

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| PROTAC E | Alkyl-PEG | 13 | 800 | 55 |

| PROTAC F | Alkyl-PEG | 16 | 25 | > 90 |

| PROTAC G | Alkyl-PEG | 19 | 350 | 70 |

| PROTAC H | Alkyl-PEG | 22 | > 2000 | < 30 |

Data is illustrative and compiled from principles discussed in cited literature.

These tables demonstrate that a clear optimal linker length often emerges, with degradation potency dropping off significantly with both shorter and longer linkers.

Experimental Protocols for Linker Evaluation and Optimization

A systematic approach combining chemical synthesis, cellular assays, and biophysical techniques is required to optimize a PROTAC linker.

The goal is to create a series of PROTACs where only the linker is varied. This is often achieved using modular synthetic approaches like click chemistry.

-

Materials: POI ligand with an alkyne handle, E3 ligase ligand with an azide (B81097) handle, a series of bifunctional linkers (e.g., Azide-PEGn-OH, which can be converted to an azide), copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and solvents (e.g., DMF, DMSO).

-

Protocol:

-

Ligand Functionalization: Synthesize or procure the POI and E3 ligase ligands with orthogonal, reactive functional groups (e.g., an alkyne and an azide).

-

Library Synthesis: In parallel, react the alkyne-functionalized POI ligand with a library of azide-functionalized E3 ligase ligands (or vice versa) that have linkers of varying lengths and compositions.

-

Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for each member of the library. A typical reaction involves dissolving the two ligand components in a solvent like DMF/water, adding CuSO4 and sodium ascorbate, and stirring at room temperature until completion.

-

Purification: Purify each resulting PROTAC using High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of each PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This is the standard cellular assay to quantify the extent of POI degradation induced by a PROTAC.

-

Protocol:

-

Cell Culture and Treatment: Plate cells expressing the target protein at a suitable density. After allowing them to adhere (typically overnight), treat the cells with a serial dilution of each PROTAC from the synthesized library for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Measure the total protein concentration in each lysate using a protein assay like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

Detection: After washing, incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.

-

SPR is used to measure the binding kinetics and affinity of the interactions, providing insight into ternary complex formation and stability.

-

Protocol:

-

Chip Preparation: Covalently immobilize a high-purity E3 ligase onto the surface of a sensor chip.

-

Binary Interaction Analysis:

-

To measure PROTAC-E3 binding, flow solutions of the PROTAC at various concentrations over the chip and measure the binding and dissociation rates.

-

To measure PROTAC-POI binding, a similar experiment can be run by immobilizing the POI.

-

-

Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-functionalized surface. An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. By titrating the POI concentration at a fixed PROTAC concentration, the affinity and stability of the ternary complex can be quantified.

-

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, acting as a strategic tool to modulate efficacy, selectivity, and pharmacokinetic properties. The traditional "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies that leverage advances in computational modeling, structural biology, and synthetic chemistry. As the field progresses, the development of novel linker chemistries and a deeper understanding of the complex interplay between the linker and the ternary complex will be essential to unlock the full therapeutic potential of PROTACs and expand the "druggable" proteome.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of PEG Linkers in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. Among various linker technologies, the incorporation of Polyethylene Glycol (PEG) has emerged as a pivotal strategy for optimizing ADC performance. This guide provides a comprehensive technical overview of the multifaceted roles of PEG linkers in ADC development. It details how PEGylation enhances hydrophilicity, improves pharmacokinetics, and enables higher drug-to-antibody ratios (DAR), thereby expanding the therapeutic window. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to serve as a resource for professionals in the field.

Introduction to PEG Linkers in ADCs

An ADC's efficacy hinges on the harmonious interplay of its three components: the antibody, the payload, and the linker. The linker's primary role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released upon internalization into the target cancer cell.[] Many potent cytotoxic payloads are highly hydrophobic, which presents a significant challenge in ADC development.[2][3] Hydrophobicity can lead to ADC aggregation, reduced solubility, and rapid clearance from the bloodstream, diminishing therapeutic efficacy and increasing off-target toxicity.[2][4]

PEG is a hydrophilic, non-toxic, and biocompatible polyether compound recognized as safe by the FDA. When incorporated into ADC linkers, PEG moieties act as flexible, hydrophilic spacers that can "shield" the hydrophobic payload. This process, known as PEGylation, confers several critical advantages that address the challenges associated with hydrophobic drugs.

Key Advantages of PEGylation in ADCs:

-

Improved Solubility and Stability: PEG chains form a hydration shell around the ADC, significantly increasing the solubility of the entire conjugate and preventing aggregation. This is crucial for developing stable, high-concentration injectable formulations.

-

Enhanced Pharmacokinetics (PK): By increasing the ADC's hydrodynamic volume and shielding it from clearance mechanisms, PEG linkers prolong its circulation half-life and increase the area under the plasma concentration-time curve (AUC). This allows for greater accumulation of the ADC in tumor tissues.

-

Higher Drug-to-Antibody Ratio (DAR): PEGylation mitigates the aggregation issues caused by hydrophobic payloads, enabling the attachment of more drug molecules per antibody (a higher DAR) without compromising the ADC's physicochemical properties. This can lead to enhanced potency.

-

Reduced Immunogenicity: The flexible PEG chains can mask potential epitopes on the payload or antibody, reducing the risk of an immune response.

Quantitative Impact of PEG Linkers on ADC Properties

The length and structure of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody, payload, and target combination. The following tables summarize the quantitative effects of PEGylation on key ADC attributes.

Table 1: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

| Linker Type | Cleavable Trigger | PEG Spacer | Resulting Average DAR | Key Observation | Reference |

| DTPM-based | Val-Ala (more hydrophobic) | None | 1.4 | Hydrophobic trigger limits drug loading. | |

| DTPM-based | Val-Ala (more hydrophobic) | PEG₁₂ | 3.0 | PEG spacer increases achievable DAR for hydrophobic trigger. | |

| DTPM-based | Val-Cit (less hydrophobic) | None | 3.8 | Less hydrophobic trigger allows higher initial DAR. | |

| DTPM-based | Val-Cit (less hydrophobic) | PEG₁₂ | 2.7 | PEG spacer slightly reduces DAR for less hydrophobic trigger. | |

| Maleimide-based | Val-Cit-PAB-MMAE | mPEG₂₄ | 4 or 8 | PEGylation enables high DAR (up to 8) with a hydrophobic payload (MMAE). |

Table 2: Effect of PEG Linker Configuration on ADC Pharmacokinetics in Mice

| ADC Construct | PEG Configuration | Clearance Rate | Key Observation | Reference |

| Kadcyla® (Reference) | Non-PEG Linker | Standard | Baseline for comparison. | |

| Amide-linked ADC | Linear 24-unit PEG | Faster than pendant | Linear PEG shows improvement over non-PEG, but is less effective than pendant. | |

| Amide-linked ADC | Pendant (2x 12-unit PEG) | Slower than linear | Pendant configuration provides a more significant shielding effect, leading to slower clearance and improved PK profile. |

Experimental Protocols for PEGylated ADC Development

The development of a PEGylated ADC involves a multi-step process requiring careful execution and characterization. Below are generalized protocols for key experimental phases.

Protocol: Site-Specific Conjugation of a PEGylated Payload

This protocol describes a common method for conjugating a maleimide-functionalized PEG-payload to an antibody with an engineered cysteine residue (Thiomab), ensuring a homogenous ADC product.

-

Antibody Reduction:

-

Prepare the Thiomab in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a 1.5 to 3-fold molar excess of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate for 1-2 hours at 37°C to reduce the engineered cysteine's disulfide bond, exposing the reactive thiol group.

-

Remove excess TCEP via buffer exchange using a desalting column (e.g., Sephadex G-25).

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated PEG-linker-payload (e.g., Mal-PEG₈-Val-Cit-PAB-MMAE) in a co-solvent like DMSO to a concentration of ~10 mM.

-

Add the dissolved linker-payload to the reduced antibody at a 3 to 5-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature with gentle agitation. The maleimide (B117702) group will react specifically with the free thiol on the antibody.

-

-

Quenching and Purification:

-

Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC using Hydrophobic Interaction Chromatography (HIC) to separate the ADC from unconjugated antibody and excess linker-payload. Size Exclusion Chromatography (SEC) can also be used to remove aggregates.

-

Protocol: Characterization of the PEGylated ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Reverse-phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).

-

Procedure: The purified ADC is analyzed by HIC. Species with different numbers of conjugated drugs will have different hydrophobicities and thus different retention times.

-

Calculation: The average DAR is calculated by integrating the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective DAR value.

-

-

Analysis of Aggregation and Stability:

-

Method: Size Exclusion Chromatography (SEC).

-

Procedure: The ADC sample is run on an SEC column. The chromatogram is monitored for the appearance of high molecular weight species (aggregates) or fragments.

-

Stress Studies: To assess stability, the ADC can be incubated under thermal stress (e.g., 40°C for 1 week) and then re-analyzed by SEC to quantify any increase in aggregation.

-

-

In Vivo Pharmacokinetic (PK) Study:

-

Model: Typically performed in mice or rats.

-

Procedure: A single intravenous dose of the ADC is administered to a cohort of animals.

-

Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

-

Analysis: The concentration of the total antibody or the ADC in the plasma is measured using an ELISA.

-

Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), clearance, and Area Under the Curve (AUC).

-

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

Caption: Core components of a PEGylated Antibody-Drug Conjugate.

References

- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 4. adcreview.com [adcreview.com]

The "Click" Revolution: An In-Depth Technical Guide to the Reactivity of Terminal Alkyne Groups in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of this revolution lies the exceptional reactivity of the terminal alkyne group, a versatile functional handle that participates in highly efficient and selective ligation reactions. This technical guide provides a comprehensive exploration of the two major classes of click chemistry involving terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We delve into the core principles governing their reactivity, present quantitative data for informed substrate selection, and provide detailed experimental protocols for practical implementation.

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, renowned for its speed, reliability, and broad functional group tolerance.[1][2] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This transformation boasts a massive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[4]

Mechanism of CuAAC

The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide and subsequent cyclization to form a six-membered metallacycle, which then rearranges to a stable copper-triazolide intermediate before protonolysis releases the triazole product and regenerates the active catalyst.[4] The use of a reducing agent, such as sodium ascorbate (B8700270), is crucial to maintain the copper in its active Cu(I) oxidation state, preventing oxidation to the inactive Cu(II) species.

Factors Influencing Reactivity of Terminal Alkynes in CuAAC

The electronic nature of the terminal alkyne plays a significant role in the rate of CuAAC. Electron-withdrawing groups adjacent to the alkyne can enhance the reaction rate. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper-acetylide intermediate. Propiolamides, for instance, are generally more reactive than standard propargyl compounds.

| Alkyne Type | Substituent | Relative Reactivity | Notes |

| Propargyl Derivatives | -OH, -O-Alkyl, -NH-Alkyl | Standard | Widely used due to ease of synthesis and stability. |

| Phenylacetylene Derivatives | Electron-donating groups | Slower | |

| Electron-withdrawing groups | Faster | Enhances the rate of copper-acetylide formation. | |

| Propiolamides | -C(O)NR₂ | High | Increased reactivity due to the electron-withdrawing amide group. |

| 1-Iodoalkynes | -I | Very High | Exhibit exceptional reactivity, leading to faster reactions and higher yields. |

Table 1: Relative reactivity of different classes of terminal alkynes in CuAAC.

The choice of ligand for the copper catalyst is also critical for optimizing reaction kinetics and preventing catalyst degradation. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.

Experimental Protocols for CuAAC

This protocol is a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles in an organic solvent system.

Materials:

-

Azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform a suitable workup and purification.

This protocol is adapted for labeling biomolecules in an aqueous buffer. The use of a water-soluble ligand like THPTA is recommended.

Materials:

-

Alkyne-modified biomolecule (e.g., 10-50 µM)

-

Azide-functionalized probe (2-10 fold molar excess)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (optional, to scavenge reactive byproducts)

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

-

To the solution of the alkyne-modified biomolecule in the buffer, add the azide probe.

-

Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1 hour.

-

Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

The Biocompatible Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful metal-free alternative. This reaction relies on the high ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide. The release of this strain provides the driving force for the reaction, obviating the need for a catalyst.

Reactivity of Strained Alkynes in SPAAC

The rate of SPAAC is highly dependent on the structure of the cyclooctyne. Modifications that increase ring strain or lower the LUMO energy of the alkyne lead to faster reaction kinetics. Several generations of cyclooctynes have been developed with progressively faster reaction rates.

| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller size, lower lipophilicity. |

| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | Good reactivity and stability. |

| DBCO (Dibenzylcyclooctyne) | ~0.6 - 1.0 | High reactivity, widely used. |

| BARAC (Biarylazacyclooctynone) | >1.0 | Among the most reactive cyclooctynes. |

Table 2: Comparison of second-order rate constants for commonly used cyclooctynes in SPAAC. Rates can vary depending on the solvent and azide structure.

References

An In-depth Technical Guide to Amine Coupling Using Carboxylic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, reagents, and protocols for the covalent coupling of primary amines to carboxylic acid functional groups. This fundamental transformation, resulting in the formation of a stable amide bond, is one of the most widely used reactions in medicinal chemistry, bioconjugation, and drug development.[1][2] This document offers a detailed exploration of the core chemistries, presents quantitative data for reagent comparison, provides step-by-step experimental protocols, and includes visual diagrams of key mechanisms and workflows.

Core Principles of Carboxylic Acid-Amine Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

The general strategy involves a two-step process, which can often be performed in a single pot:

-

Activation of the Carboxylic Acid: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

-

Nucleophilic Attack by the Amine: The primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that then collapses to form the stable amide bond and release a byproduct.

A wide variety of reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages regarding efficiency, side reactions, and substrate scope. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Key Coupling Reagents and Their Mechanisms

The selection of an appropriate coupling reagent is critical for the success of an amide bond formation reaction and depends on factors such as the properties of the substrates, desired reaction conditions (e.g., solvent, temperature), and the potential for side reactions like racemization.

Carbodiimides (EDC, DCC)

Carbodiimides are a class of "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC) are the most common examples. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack by a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable and can hydrolyze in aqueous solutions or rearrange into an unreactive N-acylurea. To improve the efficiency and stability of the reaction, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or HOBt ester, which then reacts with the amine to form the amide bond.

Phosphonium Salts (BOP, PyBOP)

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient coupling reagents that require a non-nucleophilic base (e.g., DIPEA) for activation. They react with the carboxylate to form an active HOBt ester, which then reacts with the amine. An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.

Aminium/Uronium Salts (HATU, HBTU)

Aminium and uronium salts, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are among the most powerful coupling reagents. They offer rapid reaction times and minimal racemization, especially when used with additives like HOBt. Similar to phosphonium salts, they require a base for the activation of the carboxylic acid.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final amide product. The following tables summarize quantitative data from various studies to provide a basis for comparison.

Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of a Difficult Decapeptide

| Coupling Reagent | Purity (%) | Yield (%) | Reference |

| HATU/HOAt | 95 | 85 | |

| HBTU/HOBt | 92 | 80 | |

| PyBOP/HOBt | 90 | 78 | |

| DIC/HOBt | 85 | 70 |

Table 2: Yields for the Coupling of Various Carboxylic Acids and Amines with Different Reagents

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU/DIPEA | DMF | 23 | 5 | 38 | |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | BOPCl/Et3N | CH2Cl2 | 23 | - | 28 | |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt (cat.)/DIPEA | CH3CN | 23 | 14 | 72 | |

| Diphenylacetic acid | Diisopropylamine | DCC | - | - | - | 0 | |

| Diphenylacetic acid | Diisopropylamine | BTFFH/DIPEA | CH2Cl2 | 80 | 12-24 | 71 | |

| Octanoic acid | tert-Pentylamine | XtalFluor-E | - | - | - | 8 | |

| Octanoic acid | tert-Pentylamine | BTFFH/DIPEA | CH2Cl2 | 80 | 12-24 | 91 |

Table 3: Optimal pH Ranges for EDC/NHS Coupling Chemistry

| Reaction Step | Optimal pH Range | Commonly Used Buffer |

| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES |

| Amine Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful amide coupling reactions. The following are representative protocols for several common coupling reagents.

General Protocol for EDC/NHS Coupling in Aqueous Solution

This two-step protocol is commonly used for bioconjugation to minimize self-polymerization of molecules containing both carboxyl and amine groups.

Materials:

-

Molecule with carboxylic acid

-

Molecule with primary amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

-

Activation:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add EDC (typically 1.5-5 equivalents) and NHS (or Sulfo-NHS, typically 1.5-5 equivalents) to the solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling:

-

Immediately add the activated carboxylic acid solution to the amine-containing molecule dissolved in Coupling Buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction and block any remaining active NHS-esters.

-

-

Purification:

-

Purify the conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove byproducts and unreacted reagents.

-

Protocol for HATU-Mediated Coupling in Organic Solvent

This protocol is suitable for the synthesis of small molecules and peptides in a non-aqueous environment.

Materials:

-

Carboxylic acid

-

Amine

-

HATU

-

Non-nucleophilic base (e.g., DIPEA or TEA)

-

Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add the base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.

-

Add the amine (1.0-1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with aqueous acid, base, and brine as needed.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol for HBTU-Mediated Coupling

This protocol is a common alternative to HATU-mediated coupling.

Materials:

-

Carboxylic acid

-

Amine

-

HBTU

-

DIPEA

-

DMF

Procedure:

-

To a suspension of the acid (1 equivalent), amine (1.1 equivalents), and DIPEA (3.5 equivalents) in DMF, add HBTU (1.5 equivalents).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Dilute the reaction mixture with an organic solvent like EtOAc or CH2Cl2.

-

Wash successively with 10% citric acid, saturated NaHCO3 solution, water, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for DCC-Mediated Coupling in Organic Solvent

This protocol is a classic method for amide bond formation in organic synthesis.

Materials:

-

Carboxylic acid

-

Amine

-

DCC

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and the amine (1 equivalent) in DCM and cool the mixture in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of DCM.

-

Add the DCC solution dropwise to the cooled mixture of the acid and amine with stirring.

-

Allow the reaction to warm to room temperature and stir until complete (typically monitored by TLC or the precipitation of dicyclohexylurea).

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous acid, base, and brine as needed.

-

Dry the organic layer, concentrate, and purify the crude product.

Conclusion

The formation of amide bonds through the coupling of carboxylic acids and amines is a cornerstone of modern chemical and biological sciences. The choice of coupling reagent and reaction conditions must be carefully considered based on the specific substrates and desired outcome. While carbodiimides like EDC are invaluable for bioconjugation in aqueous media, phosphonium and uronium/aminium salts such as PyBOP, HATU, and HBTU offer high efficiency and suppression of side reactions in organic synthesis. This guide provides the foundational knowledge, comparative data, and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic transformations in their work.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

Propargyl-PEG9-acid in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a passive spacer; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. Propargyl-PEG9-acid is a specific, versatile PEG-based linker that offers a terminal alkyne group for "click" chemistry and a carboxylic acid for amide bond formation, facilitating a modular and efficient approach to PROTAC synthesis. This guide provides a comprehensive overview of the application of this compound and similar long-chain PEG linkers in the design and evaluation of PROTACs.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage in further degradation cycles.

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of PROTACs using this compound

The modular nature of PROTACs lends itself to convergent synthetic strategies. The this compound linker, with its terminal alkyne and carboxylic acid, is ideally suited for a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for the final assembly of the PROTAC molecule.

A general synthetic workflow involves the initial attachment of the this compound linker to one of the ligands (either the POI binder or the E3 ligase ligand) via an amide bond formation. The second ligand, functionalized with an azide (B81097) group, is then "clicked" onto the alkyne terminus of the linker.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis via Amide Coupling and Click Chemistry

Materials:

-

POI ligand with a free amine group

-

This compound

-

Amide coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous DMF

-

E3 ligase ligand with an azide functional group

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O)

-

Materials for purification (e.g., HPLC)

Procedure:

-

Amide Coupling:

-

Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI Ligand-PEG9-Alkyne intermediate by flash column chromatography.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the POI Ligand-PEG9-Alkyne intermediate (1.0 eq) and the E3 ligase ligand-azide (1.1 eq) in a suitable solvent mixture (e.g., DMF/H₂O 4:1).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Quantitative Evaluation of PROTAC Performance

The efficacy of a synthesized PROTAC is assessed through a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and mechanism of action.

Data Presentation: Representative Data for a PEG-Linked PROTAC

The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-X," which utilizes a long-chain PEG linker analogous to this compound. This data is illustrative of the parameters measured to characterize a novel degrader.

Table 1: Binding Affinities of PROTAC-X and its Precursor Ligands

| Compound | Target | Assay Method | Binding Affinity (Kd, nM) |

| POI Ligand | Protein of Interest | Isothermal Titration Calorimetry (ITC) | 50 |

| E3 Ligand | E3 Ligase | Surface Plasmon Resonance (SPR) | 150 |

| PROTAC-X | Protein of Interest | ITC | 75 |

| PROTAC-X | E3 Ligase | SPR | 200 |

Table 2: Cellular Degradation Efficiency of PROTAC-X

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | 24 | 25 | >95 |

| Cancer Cell Line B | 24 | 50 | 90 |

Table 3: Pharmacokinetic Properties of PROTAC-X in a Murine Model

| Parameter | Value |

| Route of Administration | Intravenous (IV) |

| Half-life (t1/2) | 6.8 hours |

| Clearance (CL) | 15.2 mL/min/kg |

| Volume of Distribution (Vd) | 8.5 L/kg |

Experimental Protocols for PROTAC Evaluation

Protocol 1: Western Blotting for Determination of DC₅₀ and Dₘₐₓ

This is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Signaling Pathways and Logical Relationships

PROTACs that target key signaling proteins, such as kinases, can have profound effects on cellular pathways. The degradation of a target kinase, for example, will abrogate its downstream signaling cascade.

Methodological & Application

Application Notes and Protocols for Conjugating Propargyl-PEG9-acid to a Protein

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Propargyl-PEG9-acid to primary amines on a protein surface. This process, a form of PEGylation, is instrumental in enhancing the therapeutic properties of proteins by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] The inclusion of a propargyl group introduces a terminal alkyne, a versatile chemical handle for subsequent "click chemistry" reactions.[1][2][3]

The conjugation is achieved through a two-step process utilizing carbodiimide (B86325) chemistry.[1] First, the carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5][6] This activation step forms a more stable, amine-reactive NHS ester.[4][5][6][7] The second step involves the reaction of this activated PEG linker with primary amine groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein to form a stable amide bond.[1]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein is depicted below. It involves the activation of the PEG linker, conjugation to the protein, and subsequent purification of the resulting conjugate.

Figure 1: Experimental workflow for protein conjugation. This diagram illustrates the sequential stages of activating the this compound, conjugating it to the target protein, and the final purification and analysis of the product.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Reagent Preparation

-

This compound Stock Solution: Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Store at -20°C, protected from moisture.[9]

-

EDC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

-

NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

-

Protein Solution: Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

Conjugation Procedure

Step 1: Activation of this compound

This step involves the activation of the carboxylic acid group of the PEG linker to form an amine-reactive NHS ester.[1]

-

In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A typical molar ratio is 1:1.1:1.1 (this compound:EDC:NHS).[1]

-

Incubate the reaction mixture for 15-30 minutes at room temperature.[1]

Step 2: Conjugation to the Protein

-

Immediately add the activated Propargyl-PEG9-NHS ester solution to the protein solution in the Coupling Buffer. The molar ratio of the PEG linker to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the PEG linker.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] Reaction conditions such as pH, temperature, and incubation time can be varied to optimize the degree of conjugation.[9]

Step 3: Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).[8]

-

Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 4: Purification of the Conjugate

-

Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column.[8][9]

-

For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from the unconjugated protein and other impurities.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the conjugation protocol. These values may require optimization based on the specific protein and desired degree of PEGylation.

| Parameter | Recommended Value | Range for Optimization | Reference |

| Activation Step | |||

| This compound:EDC:NHS Molar Ratio | 1:1.1:1.1 | 1:1-5:1-5 | [1] |

| Activation Time | 15 minutes | 15-30 minutes | [1] |

| Activation Temperature | Room Temperature | Room Temperature | [1] |

| Activation Buffer pH | 6.0 | 4.5-7.2 | [8] |

| Conjugation Step | |||

| PEG Linker:Protein Molar Ratio | 10:1 | 5:1 to 50:1 | |

| Conjugation Time | 2 hours | 1-4 hours (RT) or overnight (4°C) | [4] |

| Conjugation Temperature | Room Temperature | 4°C to Room Temperature | [9] |

| Coupling Buffer pH | 7.2-7.5 | 7.0-8.5 | [5][8] |

| Quenching Step | |||

| Quenching Reagent Concentration | 20 mM | 10-50 mM | [8] |

| Quenching Time | 15 minutes | 15-30 minutes |

Characterization of the Protein-PEG Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

-

SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein on an SDS-PAGE gel is indicative of successful PEGylation.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the number of PEG chains attached per protein molecule.[10]

-

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate species with different degrees of PEGylation.[10]

Signaling Pathway and Chemical Reaction

The chemical reaction for the conjugation of this compound to a protein's primary amine is a two-step process.

Figure 2: Chemical reaction scheme. This diagram shows the activation of this compound to an NHS ester, followed by its reaction with a primary amine on the protein to form a stable amide bond.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amine Labeling using EDC/NHS-activated Propargyl-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-acid is a heterobifunctional linker that provides a versatile platform for bioconjugation.[1] It features a terminal propargyl group for "click chemistry" reactions and a carboxylic acid group for covalent attachment to primary amines.[1] The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2] This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to amine-containing molecules.

Mechanism of Action

The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Applications

The resulting propargyl-labeled molecule can be used in a variety of applications, including:

-

Targeted Drug Delivery: The propargyl group can be conjugated to an azide-functionalized drug molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click chemistry". The amine-reactive end can be attached to a targeting ligand such as an antibody or peptide, enabling site-specific drug delivery.

-

Fluorescent Labeling and Imaging: Fluorophores containing an azide (B81097) group can be "clicked" onto the propargyl-labeled biomolecule for in vitro and in vivo imaging studies.

-

Protein-Protein Interaction Studies: Labeling proteins with this linker allows for the investigation of protein-protein interactions using techniques such as Förster resonance energy transfer (FRET).

-

Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with azide groups for applications in biosensors and microarrays.

Data Presentation